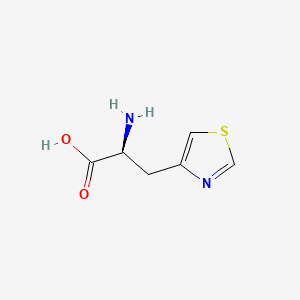

Thiazolylalanin

Übersicht

Beschreibung

Thiazolylalanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff.

Wissenschaftliche Forschungsanwendungen

Anti-Aging-Behandlungen

L-4-Thiazolylalanin (Protinol) ist eine nicht-proteinogene Aminosäure, die nachweislich die Produktion von dermalen Proteinen durch Fibroblasten stimuliert . Dies macht es zu einem wirksamen topischen Inhaltsstoff für sichtbare Zeichen der Hautalterung . In-vitro-Studien mit 3D-Modellen von menschlichem Hautgewebe haben Veränderungen in der Protein- und Genexpression von Schlüsselmarkern der Dermis in Proben gezeigt, die mit 0,3 % L4 im Vergleich zu einer Vehikelkontrolle behandelt wurden .

Hautstraffung

Klinische Bewertungen haben gezeigt, dass die Haut am 28. Tag nach der Behandlung mit L4 gegenüber der Vehikelkontrolle fester und glatter wird . Dies geschieht ohne Nebenwirkungen wie Rötungen oder Irritationen .

Kollagenproduktion

In-vivo-Biopsiestudien zeigten, dass L4 und Retinol unabhängig voneinander die epidermale Dicke und die Kollagenumlagerung signifikant stärker erhöhten als die Basisformel . Dies deutet darauf hin, dass L4 zur Stimulation der Kollagenproduktion in der Haut eingesetzt werden könnte, was für die Erhaltung der Hautelastizität und die Reduzierung von Falten vorteilhaft ist .

Hauterneuerung

Die In-vivo-Bewertung der Hauterneuerung wurde bei Freiwilligen nach der Behandlung mit L4 im Vergleich zu Retinol gemessen . Dies deutet darauf hin, dass L4 zur Förderung der Hautzellneuerung eingesetzt werden könnte, was für die Erhaltung eines gesunden und jugendlichen Aussehens vorteilhaft ist .

Eigenschaften der Hautbarriere

Die Eigenschaften der Hautbarriere sind entscheidend für die Aufrechterhaltung des Wassergehalts der Epidermis, den Schutz vor Umwelteinflüssen und die Bereitstellung der ersten Verteidigungslinie gegen Krankheitserreger . L-4-Thiazolylalanin (L4) wurde auf seine möglichen Auswirkungen auf die Eigenschaften der Hautbarriere untersucht .

Wirkmechanismus

Target of Action

Thiazolylalanine, also known as L-4-Thiazolylalanine, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . .

Mode of Action

It has been found to function as an enantioselective catalyst for an intramolecular stetter reaction . This suggests that Thiazolylalanine may interact with its targets to promote specific chemical reactions.

Biochemical Pathways

It’s worth noting that thiazolylalanine is used in organic synthesis, suggesting that it may play a role in various biochemical reactions .

Action Environment

It’s worth noting that thiazolylalanine has been used in a variety of environments due to its role as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemische Analyse

Biochemical Properties

Thiazolylalanine, in appropriately functionalized form, has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . This suggests that Thiazolylalanine interacts with enzymes and other biomolecules to promote the cyclization of a test substrate . The nature of these interactions is likely dependent on the specific environment and functionalization of the Thiazolylalanine molecule .

Molecular Mechanism

The molecular mechanism of Thiazolylalanine’s action is primarily related to its role as a catalyst in biochemical reactions It is likely that Thiazolylalanine exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

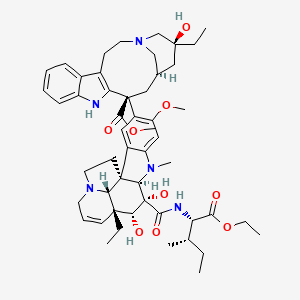

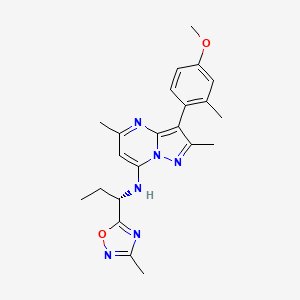

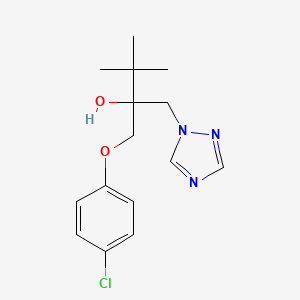

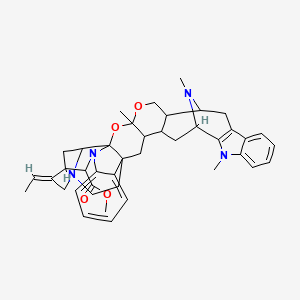

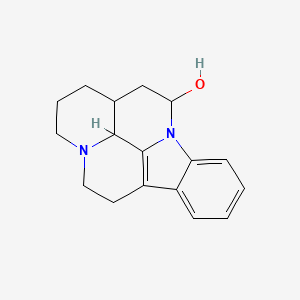

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

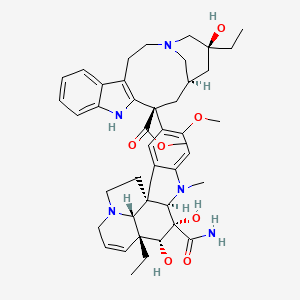

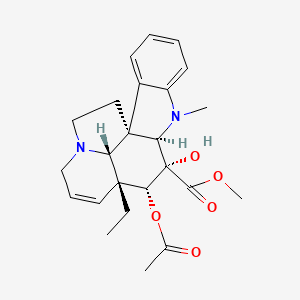

Feasible Synthetic Routes

Q1: What is Thiazolylalanine and what makes it interesting for scientific research?

A1: Thiazolylalanine, also known as L-4-Thiazolylalanine, is a non-proteinogenic amino acid. Its unique structure, incorporating a thiazole ring, makes it a valuable building block for various applications. Research highlights its potential in areas like catalysis, medicinal chemistry, and even skincare.

Q2: How does Thiazolylalanine influence skin health based on current research?

A2: Studies suggest that Thiazolylalanine might promote skin health through several mechanisms. In vitro, it has been shown to increase the production of hyaluronic acid and pro-collagen I in 3D human skin tissue models []. Additionally, it appears to downregulate the expression of inflammatory genes in these models []. In vivo studies indicate that Thiazolylalanine, similar to retinol, can increase epidermal thickness and enhance collagen remodeling [].

Q3: Can Thiazolylalanine be used as a catalyst, and if so, what types of reactions does it catalyze?

A3: Yes, Thiazolylalanine derivatives can function as chiral catalysts for asymmetric organic reactions. Specifically, they have shown promise in enantioselective intermolecular aldehyde-imine cross-couplings, leading to the formation of α-amidoketones [, ]. These reactions are important for synthesizing chiral molecules, which are crucial in pharmaceuticals and other fields.

Q4: How does the structure of Thiazolylalanine enable its catalytic activity?

A4: The thiazole ring in Thiazolylalanine plays a critical role in its catalytic activity. Researchers can convert the thiazole moiety into a thiazolium ylide by alkylating it and subsequently treating it with a tertiary amine base []. This thiazolium ylide acts as the active catalytic species in reactions like the aldehyde-imine cross-coupling [].

Q5: Has there been research on how modifying the Thiazolylalanine structure affects its activity?

A5: Yes, Structure-Activity Relationship (SAR) studies have been conducted, particularly in the context of its use in synthesizing opioid receptor-binding peptides []. For example, replacing phenylalanine with Thiazolylalanine in the opioid peptide deltorphin I was explored. The study found that incorporating the thiazolylalanine led to a decrease in binding affinity to mu and kappa opioid receptors, but retained significant binding affinity to delta opioid receptors []. This suggests that modifications to the Thiazolylalanine structure can significantly impact its biological activity and receptor selectivity.

Q6: Have there been studies on incorporating Thiazolylalanine into metal complexes?

A7: Yes, researchers have investigated the synthesis and properties of metal complexes containing Thiazolylalanine. One study successfully created gold(I) N,S-heterocyclic carbene complexes derived from peptides containing Thiazolylalanine []. Such complexes could potentially offer new avenues for medicinal chemistry and catalysis.

Q7: Are there analytical techniques available to detect and quantify Thiazolylalanine?

A7: While specific details on analytical methods for Thiazolylalanine were not provided in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to analyze and quantify amino acids and their derivatives. These methods would likely be applicable to Thiazolylalanine as well.

Q8: Is there any information on the potential toxicity of Thiazolylalanine?

A9: While the provided abstracts don't directly address the toxicity of Thiazolylalanine itself, one study [] broadly discusses the toxicity of naturally occurring amino acid analogs. It highlights that the incorporation of these analogs into cellular proteins can contribute to their toxicity. This suggests that careful evaluation of the potential toxicity and long-term effects of Thiazolylalanine, particularly when considering its use in pharmaceutical applications, is crucial.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (13S,15S,17S)-13-[(9R,10S,11R,12R,19R)-10-[[(1R)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1683059.png)